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molecular formula C6H11NO2 B1466175 Methyl 3-amino-2-pentenoate CAS No. 80880-62-2

Methyl 3-amino-2-pentenoate

Cat. No. B1466175
M. Wt: 129.16 g/mol
InChI Key: NKSXDMWAVIOSTD-UHFFFAOYSA-N
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Patent
US06632418B2

Procedure details

Methyl 3-oxopentanoate (10 g, 77 mmol) was treated with 2M ammonia in ethanol (200 mL), heated at 80° C. in a sealed tube for 16 hours and concentrated to dryness to provide the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][CH3:9])[CH2:3][C:4]([O:6][CH3:7])=[O:5].[NH3:10]>C(O)C>[NH2:10][C:2]([CH2:8][CH3:9])=[CH:3][C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC(=CC(=O)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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